molecular formula C7H8ClN3O2 B2401895 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride CAS No. 1797816-33-1

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride

Cat. No.: B2401895
CAS No.: 1797816-33-1
M. Wt: 201.61
InChI Key: SLSULORFVAGORU-UHFFFAOYSA-N
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Description

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a pyridine core substituted with both a carbamimidoyl group and a carboxylic acid functionality, making it a versatile intermediate for constructing more complex molecules. Pyridine carboxylic acid derivatives are recognized as privileged scaffolds in pharmaceutical development due to their ability to interact with a wide range of biological targets . These isomers have historically led to drugs for conditions such as tuberculosis, cancer, and various other diseases . The presence of multiple functional groups on the pyridine ring allows this compound to serve as a critical precursor in the synthesis of potential enzyme inhibitors. Researchers can utilize this building block to explore structure-activity relationships (SARs) and develop new candidates with nanomolar potency . Its structural features, including the electron-deficient aromatic ring and metal-chelating carboxylic acid group, facilitate key interactions like π-π stacking and hydrogen bonding with biological targets, thereby enhancing binding affinity . This compound is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-carbamimidoylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.ClH/c8-6(9)5-3-4(7(11)12)1-2-10-5;/h1-3H,(H3,8,9)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSULORFVAGORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride typically involves the reaction of pyridine-4-carboxylic acid with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

The compound shares structural homology with pyridine- and pyrimidine-based derivatives. Key analogs include:

Compound CAS Number Molecular Formula Key Substituents Functional Groups
2-Carbamimidoylpyridine-4-carboxylic acid HCl 1797816-33-1 C₇H₈ClN₃O₂ 2-carbamimidoyl, 4-carboxylic acid Carboxylic acid, amidine, hydrochloride
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 2-chloro, 6-methyl, 4-carboxylic acid Carboxylic acid, chloro, methyl
4-Methoxypyrimidine-2-carboximidamide HCl 1363383-07-6 C₆H₈ClN₄O 2-carboximidamide, 4-methoxy Amidine, methoxy, hydrochloride
2-Hydroxypyridine-3-carboxylic acid Not provided C₆H₅NO₃ 2-hydroxy, 3-carboxylic acid Carboxylic acid, hydroxyl
Key Observations:

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) lacks the amidine group but includes chloro and methyl substituents, which reduce polarity compared to the carbamimidoyl group .

Functional Group Impact :

  • The carbamimidoyl group in the target compound enhances basicity and metal-chelating capacity, unlike the methoxy group in 1363383-07-6, which is electron-donating and reduces reactivity .
  • Hydroxyl substituents (e.g., in 2-hydroxypyridine-3-carboxylic acid) increase acidity but lack the amidine’s nucleophilic character .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility:
  • The target compound (MW: ~193.6 g/mol) is heavier than 4-methoxypyrimidine-2-carboximidamide HCl (MW: 152.15 g/mol) due to its additional carboxylic acid group .
  • The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like 2-hydroxy derivatives .

Biological Activity

2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS No. 1797816-33-1) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both a carbamimidoyl group and a carboxylic acid group, which contribute to its unique reactivity and biological interactions.

  • IUPAC Name : 2-carbamimidoylpyridine-4-carboxylic acid; hydrochloride
  • Molecular Formula : C₇H₈ClN₄O₂
  • Molecular Weight : 202.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of enzymes and receptors. The carboxylic acid group may participate in acid-base reactions, enhancing the compound's solubility and reactivity in physiological conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxicity in cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range against prostate cancer cells, indicating significant potential for development as an anticancer agent .

Study on Cytotoxic Effects

In a study published in PubMed, a series of pyridine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the pyridine structure, including the introduction of carbamimidoyl groups, enhanced selectivity and potency against cancer cells compared to non-cancerous cells.

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Related Pyridine Derivative5.0Prostate Cancer
Control Compound10.0HeLa Cells

Mechanistic Insights

A recent investigation into the mechanism of action revealed that this compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation. This interaction may lead to increased apoptosis in cancerous cells, thus contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Pyridine-4-carboxylic acid Lacks carbamimidoyl groupLimited biological activity
2-Aminopyridine-4-carboxylic acid Contains amino group instead of carbamimidoylDifferent reactivity
2-Carbamimidoylpyridine-3-carboxylic acid Similar structure but different position of carboxyl groupVaries in chemical properties

Q & A

Q. What synthetic routes are recommended for 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of pyridine derivatives with carbamimidoylating agents. A common approach involves reacting 4-cyanopyridine with hydroxylamine hydrochloride under acidic conditions to form the amidoxime intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt . Reaction parameters such as temperature (optimal range: 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents significantly affect yield. For example, excess hydroxylamine (1.5–2.0 equiv.) improves conversion rates but may require post-reaction purification via recrystallization to remove unreacted reagents.

Table 1 : Comparative Yields Under Varied Conditions

Solvent SystemTemp. (°C)Reaction Time (h)Yield (%)Purity (HPLC)
Ethanol/H2O70127898.5%
DMF8086595.2%

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR Spectroscopy : 1^1H NMR should show characteristic peaks for the pyridine ring (δ 8.5–9.0 ppm) and the carbamimidoyl group (δ 6.8–7.2 ppm). 13^13C NMR confirms the carboxylic acid (δ ~170 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]+^+ at m/z 200.6 (theoretical: 200.06).
  • HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in H2O/MeCN gradient) assesses purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound stability. For example:
  • pH Sensitivity : The compound’s carbamimidoyl group may protonate under acidic conditions, altering solubility and receptor binding. Validate assays at physiological pH (7.4) using buffered solutions .
  • Purity Verification : Contaminants from incomplete synthesis (e.g., unreacted cyanopyridine) can skew results. Use orthogonal methods (HPLC, NMR) to confirm purity before testing .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) to identify outliers and systemic biases .

Q. What strategies optimize the compound’s solubility and stability in pharmacological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤5% v/v) for initial stock solutions, diluted with PBS containing 0.1% Tween-80 to prevent aggregation .
  • Lyophilization : Freeze-drying the hydrochloride salt improves long-term stability. Reconstitute in degassed, deionized water to minimize hydrolysis.
  • Chelation Avoidance : Avoid metal ions (e.g., Fe3+^{3+}) in buffers, as the carbamimidoyl group may form nonproductive complexes.

Table 2 : Stability Under Storage Conditions

FormTemp. (°C)Time (months)Purity Retention (%)
Lyophilized-201299.1
Aqueous Solution4192.4

Data Contradiction Analysis

Q. Why do computational models and experimental binding assays show divergent affinity predictions?

  • Methodological Answer :
  • Electrostatic Mismatches : Molecular docking may underestimate the hydrochloride salt’s ionic interactions with target proteins (e.g., kinases). Use explicit solvent molecular dynamics (MD) simulations to account for solvation effects .
  • Conformational Flexibility : The pyridine-carboxylic acid moiety adopts multiple tautomeric states. Validate computational predictions with 2D-NOESY to confirm dominant conformers in solution .

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